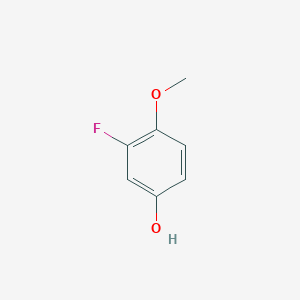

3-Fluoro-4-methoxyphenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORECFXMTZQZHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562712 | |

| Record name | 3-Fluoro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-11-9 | |

| Record name | 3-Fluoro-4-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Core Scaffold for Modern Drug Discovery

An In-Depth Technical Guide to 3-Fluoro-4-methoxyphenol for Advanced Research

3-Fluoro-4-methoxyphenol is a substituted aromatic compound that has emerged as a significant building block in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring a nucleophilic hydroxyl group, an electron-donating methoxy group, and an electron-withdrawing fluorine atom, imparts a distinct reactivity profile that makes it an attractive starting point for the synthesis of complex molecular architectures. As a member of the fluorinated building blocks family, it is frequently utilized by researchers to introduce fluorine into target molecules, a common strategy to enhance critical pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1][2]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core chemical properties, spectroscopic characteristics, synthesis, reactivity, and applications of 3-Fluoro-4-methoxyphenol. By delving into the causality behind its chemical behavior and outlining validated protocols, this document serves as a practical resource for leveraging this versatile compound in advanced research endeavors.

Part 1: Fundamental Chemical and Physical Properties

The physical and chemical properties of a compound are foundational to its application in synthesis and research. They dictate storage conditions, solvent choices, and purification strategies. The properties of 3-Fluoro-4-methoxyphenol are summarized below.

| Property | Value | Source(s) |

| CAS Number | 452-11-9 | [3][4] |

| Molecular Formula | C₇H₇FO₂ | [3][4] |

| Molecular Weight | 142.13 g/mol | [3][4] |

| Exact Mass | 142.04300762 Da | [4] |

| Appearance | Light yellow to brown solid | [5] |

| Melting Point | 41-41.5 °C / 54-55 °C | [5][6] |

| Boiling Point | 248.2 ± 20.0 °C (Predicted) | [5] |

| Density | 1.224 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 9.46 ± 0.18 (Predicted) | [5] |

| IUPAC Name | 3-fluoro-4-methoxyphenol | [4] |

| SMILES | COC1=C(C=C(C=C1)O)F | [4] |

| InChI Key | ORECFXMTZQZHSP-UHFFFAOYSA-N | [4] |

The compound is typically a solid at room temperature and should be stored in a dry, well-ventilated area.[5][6] The predicted pKa of ~9.46 is characteristic of a phenol, indicating the acidity of the hydroxyl proton, a key feature governing its reactivity in base-mediated reactions.

Part 2: Spectroscopic Signature Analysis

Understanding the spectroscopic profile of 3-Fluoro-4-methoxyphenol is crucial for reaction monitoring and structural confirmation of its derivatives.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will display distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic region will show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The methoxy group will appear as a sharp singlet around 3.8-3.9 ppm. The hydroxyl proton will be a broad singlet, the position of which is concentration and solvent-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show seven distinct signals. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant, appearing as a doublet. The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings, respectively. The methoxy carbon will appear around 55-56 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands would include a broad O-H stretch around 3200-3600 cm⁻¹, C-O stretching for the phenol and ether around 1200-1300 cm⁻¹, and C-F stretching in the 1000-1100 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a prominent molecular ion peak (M⁺) at m/z 142. The fragmentation pattern would likely involve the loss of a methyl group (-CH₃) from the methoxy moiety, leading to a significant fragment at m/z 127.

Part 3: Synthesis and Chemical Reactivity

Validated Synthesis Protocol

A common and straightforward method for the preparation of 3-Fluoro-4-methoxyphenol is the alkaline hydrolysis of its acetate precursor, 3-fluoro-4-methoxyphenyl acetate.[5] This approach is efficient and utilizes readily available reagents.

Reaction Scheme: Acetic acid 3-fluoro-4-methoxy phenyl ester → 3-FLUORO-4-METHOXYPHENOL[5]

Step-by-Step Protocol:

-

Dissolution: Dissolve 3-fluoro-4-methoxyphenyl acetate (1.0 eq) in ethanol (e.g., 10 mL per gram of starting material).

-

Hydrolysis: Slowly add an aqueous solution of sodium hydroxide (e.g., 20% NaOH solution, 2.0-3.0 eq) to the ethanolic solution. The use of a strong base like NaOH is essential to saponify the ester efficiently. Ethanol serves as a co-solvent to ensure miscibility of the aqueous base and the organic ester.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup and Acidification: Upon completion, wash the reaction mixture with water. The mixture is then carefully acidified with a strong acid, such as 6N hydrochloric acid (HCl), until the solution is acidic. Acidification is critical to protonate the resulting phenoxide salt, precipitating the desired phenol product.

-

Isolation: The resulting phenolic product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

Caption: Workflow for the synthesis of 3-Fluoro-4-methoxyphenol.

Reactivity Profile

The reactivity of 3-Fluoro-4-methoxyphenol is governed by the interplay of its three functional groups on the aromatic ring.

-

Phenolic Hydroxyl Group: This is the most reactive site for many transformations. It is acidic and can be readily deprotonated by a base to form a phenoxide, which is a potent nucleophile. This allows for straightforward O-alkylation or O-acylation reactions to form ethers and esters, respectively.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl and methoxy groups. These groups are ortho-, para-directing. The fluorine atom exerts a weak deactivating inductive effect but also directs ortho and para. The positions ortho to the powerful hydroxyl group (C2 and C6) are the most likely sites for electrophilic attack.

-

Fluorine and Methoxy Groups: These groups are generally stable under most reaction conditions, providing a robust scaffold for further chemical modifications.

Caption: Key reactive sites on the 3-Fluoro-4-methoxyphenol molecule.

Part 4: Applications in Research and Drug Development

3-Fluoro-4-methoxyphenol is not just a laboratory chemical; it is a key intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical industry.

-

Protein Degrader Building Blocks: It is classified as a building block for protein degraders, a novel therapeutic modality.[3] These molecules, such as PROTACs (Proteolysis Targeting Chimeras), are designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

-

G-Protein Coupled Receptor (GPCR) Antagonists: The compound has been used in the preparation of non-peptidic antagonists for the Neuropeptide B/W Receptor 1 (NPBWR1), also known as GPR7.[5] GPCRs are a major class of drug targets, and developing selective antagonists is a key area of drug discovery.

-

Kinase Inhibitors: The fluorinated phenol motif is present in various kinase inhibitors. For example, related structures have been investigated for their ability to inhibit EGFR (Epidermal Growth Factor Receptor) triple mutants, which are implicated in certain cancers.[4] The fluorine atom can enhance binding affinity through favorable interactions in the kinase active site.

-

General Medicinal Chemistry: The strategic incorporation of fluorine into drug candidates is a well-established method to improve a molecule's pharmacokinetic profile.[1][2] 3-Fluoro-4-methoxyphenol provides a readily available scaffold to introduce both a fluorine atom and a versatile phenolic handle for further elaboration.

Caption: Role of 3-Fluoro-4-methoxyphenol in a drug discovery workflow.

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 3-Fluoro-4-methoxyphenol is paramount for ensuring safety. The compound is classified with significant hazards that require stringent control measures.

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation (Sub-category 1B) | corrosive | Danger | H314: Causes severe skin burns and eye damage.[4][6][7] |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | exclamation mark | Warning | H335: May cause respiratory irritation.[4][6][7] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[7]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and chemical-resistant clothing to prevent all skin contact.[6][7]

-

Respiratory Protection: If dust or vapors are generated, use a NIOSH-approved respirator.[7]

-

General Hygiene: Avoid all personal contact, including inhalation.[6] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[6]

Storage:

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of contents and container to an approved hazardous waste collection point in accordance with local, state, and federal regulations.[6][7]

Conclusion

3-Fluoro-4-methoxyphenol is a highly valuable and versatile chemical intermediate. Its well-defined physical properties, predictable reactivity, and straightforward synthesis make it an essential tool for chemists. For drug development professionals, its utility as a fluorinated building block provides a strategic advantage in designing next-generation therapeutics with enhanced pharmacological properties. By understanding its core chemical principles and adhering to strict safety protocols, researchers can effectively unlock the potential of this powerful molecular scaffold.

References

- Vertex AI Search. (n.d.). 3-Fluoro-4-methoxyphenol, min 98%, 10 grams.

- Sigma-Aldrich. (n.d.). 3-Fluoro-4-methoxyphenol.

- PubChem. (n.d.). 3-Fluoro-4-methoxyphenol.

- CymitQuimica. (2022, May 15). 3-Fluoro-4-methoxyphenol Safety Data Sheet.

- ChemicalBook. (n.d.). 3-FLUORO-4-METHOXYPHENOL CAS#: 452-11-9.

- ECHEMI. (n.d.). 3-Fluoro-4-methoxyphenol SDS, 452-11-9 Safety Data Sheets.

- Fisher Scientific. (2009, July 22). SAFETY DATA SHEET - 4-Methoxyphenol.

- Fisher Scientific. (2009, July 7). SAFETY DATA SHEET - 4-Fluoro-2-methoxyphenol.

- BenchChem. (n.d.). Applications of 4-Fluoro-2-(4-methoxybenzyl)phenol in Medicinal Chemistry: A Prospective Analysis.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 3-Fluoro-4-methoxyphenol | C7H7FO2 | CID 14661613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-FLUORO-4-METHOXYPHENOL CAS#: 452-11-9 [m.chemicalbook.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. echemi.com [echemi.com]

3-Fluoro-4-methoxyphenol CAS number and structure

An In-depth Technical Guide to 3-Fluoro-4-methoxyphenol: A Key Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate, enhancing metabolic stability, receptor binding affinity, and bioavailability.[1] 3-Fluoro-4-methoxyphenol has emerged as a valuable and versatile building block in this context, offering a synthetically accessible platform for the introduction of a fluorinated methoxyphenol moiety into complex molecular architectures. This guide provides an in-depth technical overview of 3-Fluoro-4-methoxyphenol, encompassing its physicochemical properties, synthesis, spectroscopic characterization, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structure

3-Fluoro-4-methoxyphenol is a substituted phenol characterized by the presence of a fluorine atom at the 3-position and a methoxy group at the 4-position of the benzene ring.

Chemical Structure

The structure of 3-Fluoro-4-methoxyphenol is fundamental to its reactivity and utility as a synthetic intermediate.

| Identifier | Value |

| IUPAC Name | 3-fluoro-4-methoxyphenol[2] |

| CAS Number | 452-11-9[2][3] |

| Molecular Formula | C₇H₇FO₂[2][3] |

| SMILES | COC1=C(C=C(C=C1)O)F[2] |

| InChIKey | ORECFXMTZQZHSP-UHFFFAOYSA-N[2] |

Synthesis of 3-Fluoro-4-methoxyphenol

A plausible and efficient synthesis of 3-Fluoro-4-methoxyphenol can be achieved from readily available starting materials such as o-anisidine (2-methoxyaniline). The synthetic strategy involves a two-step process: diazotization of the aniline followed by a Schiemann reaction to introduce the fluorine atom, and subsequent functional group manipulation.

Synthetic Workflow Diagram

Caption: Synthetic pathway from o-anisidine to 3-Fluoro-4-methoxyphenol.

Detailed Experimental Protocol (Representative)

Step 1: Diazotization of o-Anisidine

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve o-anisidine in an aqueous solution of hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the 2-methoxybenzenediazonium chloride intermediate.

Step 2: Schiemann Reaction for Fluorination

-

To the cold diazonium salt solution, add a chilled solution of tetrafluoroboric acid (HBF₄).

-

The diazonium tetrafluoroborate salt will precipitate. Isolate the precipitate by filtration and wash with cold water, followed by a cold organic solvent like ethanol or diethyl ether.

-

Carefully dry the diazonium salt.

-

Gently heat the dry salt to induce thermal decomposition, which will yield 2-fluoroanisole, nitrogen gas, and boron trifluoride.

Step 3: Demethylation to the Phenol

-

Dissolve the crude 2-fluoroanisole in a suitable anhydrous solvent such as dichloromethane.

-

Cool the solution in an ice bath and add a demethylating agent like boron tribromide (BBr₃) or hydrobromic acid (HBr) dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 3-Fluoro-4-methoxyphenol.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-Fluoro-4-methoxyphenol is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| Ar-H (adjacent to OH) | ~6.8-7.0 | Doublet of doublets (dd) | JH-H ≈ 8-9, JH-F ≈ 2-3 | Ortho coupling to the adjacent aromatic proton and a smaller meta coupling to the fluorine atom. |

| Ar-H (adjacent to F) | ~6.7-6.9 | Doublet of doublets (dd) | JH-H ≈ 8-9, JH-F ≈ 10-12 | Ortho coupling to the adjacent aromatic proton and a larger ortho coupling to the fluorine atom. |

| Ar-H (adjacent to OCH₃) | ~6.9-7.1 | Doublet (d) | JH-H ≈ 8-9 | Ortho coupling to the adjacent aromatic proton. |

| -OCH₃ | ~3.8-3.9 | Singlet (s) | - | Methoxy group protons are chemically equivalent and do not couple with other protons. |

| -OH | ~5.0-6.0 | Broad singlet (br s) | - | The chemical shift of the phenolic proton is concentration and solvent dependent and will appear as a broad signal that can be exchanged with D₂O. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the influence of the electron-donating methoxy and hydroxyl groups and the electron-withdrawing fluorine atom on the aromatic carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-F | ~150-155 (d, JC-F ≈ 240-250 Hz) | The carbon directly attached to fluorine will show a large one-bond C-F coupling constant and will be significantly downfield. |

| C-OH | ~145-150 | The carbon bearing the hydroxyl group will be deshielded. |

| C-OCH₃ | ~140-145 | The carbon attached to the methoxy group will be deshielded. |

| C-H (aromatic) | ~110-125 | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by their position relative to the substituents. Carbons ortho and para to the electron-donating groups will be more shielded (upfield). |

| -OCH₃ | ~55-60 | The methoxy carbon will appear in the typical range for such groups. |

Infrared (IR) Spectroscopy

Key expected vibrational frequencies in the IR spectrum of 3-Fluoro-4-methoxyphenol include:

-

~3200-3600 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.

-

~2850-3000 cm⁻¹: C-H stretching of the aromatic and methyl groups.

-

~1500-1600 cm⁻¹: C=C stretching of the aromatic ring.

-

~1200-1300 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

-

~1000-1100 cm⁻¹: Symmetric C-O-C stretching.

-

~1100-1200 cm⁻¹: C-F stretching.

Applications in Research and Drug Development

3-Fluoro-4-methoxyphenol is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4] Its utility stems from the strategic placement of the fluoro, methoxy, and hydroxyl groups, which can be further functionalized.

Role as a Fluorinated Scaffold

The introduction of a fluorine atom can significantly enhance the pharmacological properties of a molecule.[1] By using 3-Fluoro-4-methoxyphenol as a starting material, medicinal chemists can:

-

Block Metabolic Sites: The C-F bond is very strong and resistant to enzymatic cleavage, thus preventing metabolic degradation at that position.[5]

-

Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of the phenolic hydroxyl group, influencing its ionization state at physiological pH.

-

Enhance Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and potency.[1]

-

Improve Lipophilicity and Permeability: The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[6]

Synthetic Utility

The hydroxyl group of 3-Fluoro-4-methoxyphenol serves as a convenient handle for further chemical transformations, such as:

-

Etherification: Reaction with alkyl halides or tosylates to introduce a variety of side chains.

-

Esterification: Acylation with acid chlorides or anhydrides.

-

Coupling Reactions: The phenolic oxygen can be used in various cross-coupling reactions to form more complex structures.

This synthetic versatility makes 3-Fluoro-4-methoxyphenol a key intermediate in the synthesis of novel bioactive compounds, including those with potential applications as anti-inflammatory, antiviral, and antifungal agents. It is also listed as a building block for protein degraders, a rapidly growing area of drug discovery.[3]

Safety and Handling

3-Fluoro-4-methoxyphenol is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Do not breathe dust, fume, gas, mist, vapors, or spray.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.

Conclusion

3-Fluoro-4-methoxyphenol is a strategically important building block in the field of medicinal chemistry and drug discovery. Its unique combination of a reactive hydroxyl group, a methoxy substituent, and a metabolically robust fluorine atom provides a powerful tool for the synthesis of novel therapeutic agents with potentially enhanced pharmacological properties. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists seeking to leverage the benefits of fluorine incorporation in their drug development programs.

References

-

PubChem. (n.d.). 3-Fluoro-4-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chegg. (2021, January 15). Solved: Be sure to answer all parts. 3-Fluoro-4-methoxyphenol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 17). The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

eGrove, University of Mississippi. (2022). Synthetic Studies on Valuable Fluorinated Building Blocks. Retrieved from [Link]

- Vertex AI Search. (n.d.). 3-Fluoro-4-methoxyphenol, min 98%, 10 grams.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Fluoro-4-methoxyphenol | C7H7FO2 | CID 14661613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. China Intermediates 3-Fluoro-4-methylphenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-methoxyphenol

Abstract

3-Fluoro-4-methoxyphenol is a key building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the phenolic ring, imparts desirable electronic and metabolic properties to target molecules. This guide provides a comprehensive overview of the primary synthetic pathways to 3-Fluoro-4-methoxyphenol, offering detailed experimental protocols and insights into the rationale behind methodological choices. The content is structured to empower researchers, scientists, and drug development professionals with the knowledge to select and optimize the most suitable synthetic route for their specific applications.

Introduction: The Significance of Fluorinated Phenols

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[3][4] The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence the pharmacokinetic and physicochemical properties of a molecule. In the context of phenols, fluorination can modulate acidity, lipophilicity, and metabolic stability, making fluorinated phenols valuable intermediates in drug discovery.[5] 3-Fluoro-4-methoxyphenol, in particular, serves as a crucial precursor for various biologically active compounds.[1]

This guide will explore the principal strategies for the synthesis of 3-Fluoro-4-methoxyphenol, broadly categorized into two main approaches:

-

Electrophilic Fluorination of 4-Methoxyphenol Derivatives: This approach involves the direct introduction of a fluorine atom onto a pre-existing 4-methoxyphenol scaffold.

-

Multi-step Syntheses from Alternative Precursors: These pathways build the target molecule through a sequence of reactions starting from more readily available materials like vanillin or guaiacol.

Each strategy presents its own set of advantages and challenges, which will be discussed in detail to provide a holistic understanding for the practicing chemist.

Pathway I: Electrophilic Fluorination of 4-Methoxyphenol

Direct fluorination of the aromatic ring is an attractive and often convergent approach to aryl fluorides.[6] For the synthesis of 3-Fluoro-4-methoxyphenol, this involves the regioselective introduction of a fluorine atom at the C-3 position of a 4-methoxyphenol derivative.

2.1. The Underlying Principle: Directing Effects and Reagent Selection

The hydroxyl and methoxy groups of 4-methoxyphenol are both ortho-, para-directing activators for electrophilic aromatic substitution. The challenge lies in achieving selective fluorination at the desired C-3 position over the sterically less hindered and electronically similar C-5 position. The choice of the electrophilic fluorinating agent is paramount to achieving high selectivity and yield. Reagents containing a nitrogen-fluorine (N-F) bond have proven to be the most effective, stable, and safe for this purpose.[6]

A common and highly effective electrophilic fluorinating agent is N-Fluorobenzenesulfonimide (NFSI).[6] The mechanism of electrophilic fluorination is still a subject of some debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways.[6] Regardless of the precise mechanism, the reaction involves the attack of the electron-rich aromatic ring on the electrophilic fluorine atom of the N-F reagent.

2.2. Visualization of the Electrophilic Fluorination Pathway

Caption: Electrophilic fluorination of 4-methoxyphenol.

2.3. Experimental Protocol: Electrophilic Fluorination with NFSI

Materials:

-

4-Methoxyphenol

-

N-Fluorobenzenesulfonimide (NFSI)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve 4-methoxyphenol (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Fluorobenzenesulfonimide (NFSI) (1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure 3-Fluoro-4-methoxyphenol.

Rationale for Experimental Choices:

-

Anhydrous Conditions: Electrophilic fluorinating agents like NFSI are sensitive to moisture, which can lead to decomposition and reduced yields.[7]

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction and improve regioselectivity.

-

Purification: Column chromatography is essential to separate the desired product from unreacted starting material, the sulfonimide byproduct, and any regioisomers that may have formed.[8]

Pathway II: Multi-step Synthesis from Vanillin

An alternative and often more scalable approach involves the synthesis of 3-Fluoro-4-methoxyphenol from readily available and inexpensive starting materials such as vanillin (4-hydroxy-3-methoxybenzaldehyde). This pathway involves a series of well-established transformations.

3.1. The Synthetic Strategy: A Stepwise Approach

The conversion of vanillin to 3-Fluoro-4-methoxyphenol typically proceeds through the following key steps:

-

Protection of the Phenolic Hydroxyl Group: The acidic proton of the phenol must be protected to prevent interference with subsequent reactions. A common protecting group is the methyl group, converting vanillin to veratraldehyde (3,4-dimethoxybenzaldehyde).

-

Baeyer-Villiger Oxidation: This reaction converts the aldehyde group of veratraldehyde into a formate ester, which is then hydrolyzed to the corresponding phenol.

-

Nitration: Introduction of a nitro group onto the aromatic ring, which will later be converted to the fluorine atom.

-

Reduction of the Nitro Group: The nitro group is reduced to an amine.

-

Balz-Schiemann Reaction: This classic reaction converts the aromatic amine to a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired aryl fluoride.

-

Demethylation: Removal of the protecting methyl group from the 4-position to reveal the final phenolic hydroxyl group.

3.2. Visualization of the Multi-step Synthesis from Vanillin

Caption: Synthesis pathway starting from guaiacol.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Advantages | Key Disadvantages | Typical Overall Yield |

| I: Electrophilic Fluorination | 4-Methoxyphenol | Convergent, fewer steps | Potential for regioisomer formation, expensive fluorinating agents | Moderate to High |

| II: Multi-step from Vanillin | Vanillin | Inexpensive starting material, well-established reactions | Longer reaction sequence, potential for yield loss at each step | Moderate |

| III: From Guaiacol | Guaiacol | Readily available starting material | Requires initial formylation step, similar disadvantages to the vanillin pathway | Moderate |

Conclusion and Future Perspectives

The synthesis of 3-Fluoro-4-methoxyphenol can be accomplished through several viable pathways, each with its own merits and drawbacks. The choice of the optimal route will depend on factors such as the desired scale of the synthesis, the cost and availability of starting materials, and the laboratory's expertise with specific reaction types.

Direct electrophilic fluorination offers the most convergent approach but requires careful optimization to ensure high regioselectivity. Multi-step syntheses from vanillin or guaiacol are often more practical for large-scale production due to the low cost of the starting materials.

Future research in this area will likely focus on the development of more efficient and selective catalytic methods for direct C-H fluorination, which could significantly shorten the synthetic routes to 3-Fluoro-4-methoxyphenol and other valuable fluorinated aromatics. The development of greener and more sustainable synthetic methodologies, such as those utilizing flow chemistry or biocatalysis, will also be a key area of investigation.

References

-

Wikipedia. Electrophilic fluorination. [Link]

-

Tang, P., Wang, W., & Ritter, T. (2011). Deoxyfluorination of Phenols. Journal of the American Chemical Society, 133(30), 11482–11484. [Link]

-

Organic Chemistry Portal. Deoxyfluorination of Phenols. [Link]

-

YouTube. Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. [Link]

-

ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. [Link]

-

Justia Patents. Process for the preparation of hydroxy benzene carboxaldehydes. [Link]

- Google Patents.

-

American Chemical Society. Enabling nucleophilic fluorination in water - ACS Fall 2023. [Link]

-

Nature Reviews Methods Primers. Contemporary synthetic strategies in organofluorine chemistry. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Nucleophilic Fluorination by F-. [Link]

-

The Doyle Group - UCLA. Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. [Link]

- Google Patents.

- Google Patents.

-

ACS Publications. Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish | Organic Process Research & Development. [Link]

- Google Patents. CN102766053B - Production method of 3-fluoro-4-nitrophenol.

-

Wikipedia. Guaiacol. [Link]

- Google Patents. WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.

-

Rhodium.ws. Synthesis of 4-Methoxyphenol. [Link]

-

ResearchGate. Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. [Link]

- Google Patents.

-

Rhodium.ws. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. [Link]

-

Organic Syntheses. hydrogenolysis of phenolic ethers: biphenyl. [Link]

-

CORE. PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM. [Link]

-

Forest Products Laboratory. α-(2-Methoxy- phenoxy)-β-Hydroxypropiophenone, a Lignin Model Compound. [Link]

-

Ataman Kimya. VANILLIN. [Link]

-

Sciencemadness Discussion Board. 4-methoxyphenol purification. [Link]

-

Organic Syntheses. 10. [Link]

-

ResearchGate. (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 452-11-9|3-Fluoro-4-methoxyphenol|BLD Pharm [bldpharm.com]

- 3. Enabling nucleophilic fluorination in water - American Chemical Society [acs.digitellinc.com]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. youtube.com [youtube.com]

- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to 3-Fluoro-4-methoxyphenol: Properties, Applications, and Experimental Analysis

Introduction: The Strategic Importance of Fluorinated Phenolic Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and acidity (pKa). 3-Fluoro-4-methoxyphenol is an exemplar of a simple yet powerful building block that leverages these principles. It serves as a key intermediate in the synthesis of complex bioactive molecules, offering chemists a versatile platform for structural modification. This guide provides an in-depth analysis of its physicochemical properties, spectroscopic signature, potential applications, and the experimental methodologies crucial for its characterization, tailored for researchers and professionals in drug development.

Core Physicochemical Properties

The functional characteristics of 3-Fluoro-4-methoxyphenol are dictated by its fundamental physicochemical properties. These values are critical for predicting its behavior in both reaction media and biological systems.

| Property | Value / Description | Source(s) |

| IUPAC Name | 3-fluoro-4-methoxyphenol | [1] |

| CAS Number | 452-11-9 | [1] |

| Molecular Formula | C₇H₇FO₂ | [1] |

| Molecular Weight | 142.13 g/mol | [1] |

| Appearance | Light yellow to brown solid | [2] |

| Boiling Point | No experimental data available. The isomer 2-Fluoro-4-methoxyphenol has a boiling point of 94 °C at 4 mmHg. | |

| Melting Point | No experimental data available. The related compound 3-Fluoro-4-methoxyphenylboronic acid melts at 206-211 °C.[3] | |

| pKa | 9.46 ± 0.18 (Predicted) | [2] |

| LogP (Octanol/Water) | 0.9 (Computed) | [1] |

| Solubility | No specific data available. Phenolic compounds like 4-methoxyphenol show limited solubility in water (40 g/L at 25 °C) but are generally soluble in organic solvents like ethanol, acetone, and ether.[4][5][6][7] |

Spectroscopic Characterization: A Structural Blueprint

Confirming the identity and purity of 3-Fluoro-4-methoxyphenol requires a multi-faceted spectroscopic approach. While primary spectra for this specific compound are not publicly available, we can predict the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the hydroxyl proton. The aromatic region will be complex due to fluorine-proton coupling. We would anticipate three signals in the aromatic region (approx. 6.5-7.0 ppm), a singlet for the methoxy group (-OCH₃) around 3.8 ppm, and a broad singlet for the hydroxyl proton (-OH) which can vary in chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon atom directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹J C-F). The chemical shifts of the aromatic carbons will be influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom. For instance, spectral data for the related 3-Fluoro-4-methoxybenzaldehyde can provide reference points for expected shifts.[8]

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands include:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the methoxy C-H.

-

C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ (aryl ether) and 1000-1100 cm⁻¹ regions.

-

C-F Stretch: A strong, characteristic absorption band typically found in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, 3-Fluoro-4-methoxyphenol is expected to show a molecular ion peak [M]⁺ at m/z = 142. The fragmentation pattern would likely involve the loss of a methyl group (-CH₃) to give a fragment at m/z = 127, and potentially the loss of a formyl radical (-CHO) or carbon monoxide (-CO). The NIST WebBook provides the mass spectrum for the isomer 4-Fluoro-2-methoxyphenol, which shows a strong peak at m/z 127 and the molecular ion peak at m/z 142.[9][10]

Experimental Protocols: Ensuring Analytical Integrity

The trustworthiness of research hinges on robust and reproducible experimental design. Below are detailed protocols for the characterization and analysis of phenolic compounds like 3-Fluoro-4-methoxyphenol.

Protocol 1: Spectrophotometric Determination of pKa

The acidity of the phenolic proton (pKa) is a critical parameter influencing ionization state and, consequently, solubility and biological activity.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 8.5 to 10.5). Phosphate buffers are commonly used.[11]

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10⁻² M) of 3-Fluoro-4-methoxyphenol in a suitable organic solvent like methanol or ethanol.[11][12]

-

Sample Preparation: Add a small, precise volume of the stock solution to each buffer solution to create a set of samples with constant total phenol concentration but varying pH.

-

Spectrophotometric Measurement: Record the UV-Vis absorption spectrum for each sample, including highly acidic (pH < 2) and highly basic (pH > 12) solutions to obtain the spectra of the fully protonated (HA) and deprotonated (A⁻) forms, respectively.

-

Data Analysis: Identify the wavelength of maximum absorbance difference between the HA and A⁻ forms. At this wavelength, measure the absorbance (A) of each buffered sample.

-

Calculation: Use the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_b - A) / (A - A_a)] where A_b is the absorbance of the basic form, A_a is the absorbance of the acidic form, and A is the absorbance at a given pH.

-

Graphical Determination: Plot pH versus log[(A_b - A) / (A - A_a)]. The y-intercept of the resulting line provides the pKa value.[12]

Caption: Workflow for Spectrophotometric pKa Determination.

Synthesis and Applications in Drug Discovery

While specific synthesis routes for 3-Fluoro-4-methoxyphenol are not widely published, logical pathways can be inferred from the synthesis of related anilines and phenols. A common approach involves the functionalization of a precursor like 2-fluorophenol, followed by methylation and other modifications. For example, the synthesis of 4-fluoro-3-methoxyaniline often starts from 2-fluoro-5-nitrophenol.[13]

The true value of 3-Fluoro-4-methoxyphenol lies in its role as a versatile intermediate. The fluorinated methoxyphenyl moiety is found in numerous compounds investigated for therapeutic applications.

-

Enzyme Inhibitors: The scaffold is present in molecules designed to inhibit critical enzymes in disease pathways. For instance, it has been used in the development of compounds that inhibit EGFR (Epidermal Growth Factor Receptor) triple mutants, which are implicated in certain cancers.[1]

-

Anti-inflammatory Agents: The related 3-Fluoro-4-methoxybenzoic acid is a building block for non-steroidal anti-inflammatory drugs (NSAIDs).[14]

-

Antimicrobial and Antiviral Agents: Derivatives have been synthesized and explored for their potential as antimicrobial and antiviral agents.[14]

Caption: Role as a key intermediate in drug synthesis.

Safety, Handling, and Storage

Proper handling of 3-Fluoro-4-methoxyphenol is essential due to its hazardous nature. It is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[1]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage |

| STOT SE 3 | GHS07 (Exclamation Mark) | Danger | H335: May cause respiratory irritation |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and eye/face protection. Use a government-approved respirator if dust or fumes are generated.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure safety showers and eye wash stations are readily accessible.

-

Storage: Store in a dry, well-ventilated place. Keep the container tightly closed and store locked up.

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Inhalation: Move person to fresh air and keep comfortable for breathing.

-

Conclusion

3-Fluoro-4-methoxyphenol represents more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its carefully balanced electronic properties, conferred by the fluoro and methoxy substituents, provide a scaffold that is both stable and reactive in predictable ways. While a full experimental dataset for this specific molecule is not yet consolidated in the public domain, a thorough understanding of its predicted properties, the characteristics of its isomers, and its role in the synthesis of high-value pharmaceuticals underscores its importance. This guide serves as a foundational resource for researchers aiming to harness the potential of this versatile building block in the ongoing quest for novel and more effective therapeutics.

References

-

Marrone, A. et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. International Journal of Molecular Sciences. Available at: [Link]

-

University of California, Davis. (n.d.). Spectrophotometric Determination of pKa of Phenol Red. Chemistry 321: Quantitative Analysis Lab Webnote. Available at: [Link]

-

Cömert, Ö. et al. (2015). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of Solution Chemistry. Available at: [Link]

-

Liptak, M. D. et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14661613, 3-Fluoro-4-methoxyphenol. PubChem. Available at: [Link]

-

Byrn, S. et al. (2015). Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. Organic Process Research & Development. Available at: [Link]

-

Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

-

ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Records of Natural Products. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737368, 4-Fluoro-2-methoxyphenol. PubChem. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for. Available at: [Link]

-

Stenutz, R. (n.d.). 3,5-difluoro-4-methoxyphenol. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759007, 3-Fluoro-4-methoxythiophenol. PubChem. Available at: [Link]

-

NIST. (n.d.). 4-Fluoro-2-methoxyphenol. NIST Chemistry WebBook. Available at: [Link]

-

Chemsrc. (n.d.). 3-Fluoro-4-(trifluoromethoxy)phenol. Available at: [Link]

-

Solubility of Things. (n.d.). 4-Methoxyphenol. Available at: [Link]

-

ResearchGate. (n.d.). FT-Far-IR cross-sections of 4 methoxyphenols. Available at: [Link]

- Google Patents. (n.d.). WO2020109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.

-

Cheméo. (n.d.). Chemical Properties of 3-Fluoro-6-trifluoromethylbenzamide, N-(4-methoxyphenyl)-. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Available at: [Link]

-

SpectraBase. (n.d.). 4-Methoxyphenol. Available at: [Link]

-

NIST. (n.d.). 4-Fluoro-2-methoxyphenol, TMS derivative. NIST Chemistry WebBook. Available at: [Link]

-

Wikipedia. (n.d.). Mequinol. Available at: [Link]

-

ChemBK. (2022). 4-Methoxyphenol. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9007, 3-Methoxyphenol. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor. Available at: [Link]

-

SpectraBase. (n.d.). 4-Methoxyphenol - Optional[FTIR] - Spectrum. Available at: [Link]

Sources

- 1. 3-Fluoro-4-methoxyphenol | C7H7FO2 | CID 14661613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-氟-4-甲氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. echemi.com [echemi.com]

- 6. 4-Methoxyphenol CAS#: 150-76-5 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 13C NMR [m.chemicalbook.com]

- 9. 4-Fluoro-2-methoxyphenol | C7H7FO2 | CID 2737368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Fluoro-2-methoxyphenol [webbook.nist.gov]

- 11. mdpi.com [mdpi.com]

- 12. web.pdx.edu [web.pdx.edu]

- 13. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google Patents [patents.google.com]

- 14. ossila.com [ossila.com]

3-Fluoro-4-methoxyphenol reactivity and stability

An In-depth Technical Guide to the Reactivity and Stability of 3-Fluoro-4-methoxyphenol

Abstract

3-Fluoro-4-methoxyphenol is a polysubstituted aromatic compound of significant interest to the pharmaceutical and materials science sectors. Its unique substitution pattern—featuring a strongly activating hydroxyl group, a strongly activating methoxy group, and a deactivating but ortho, para-directing fluoro group—creates a nuanced reactivity profile. This guide provides a comprehensive analysis of the molecule's reactivity in key organic transformations, including electrophilic and nucleophilic substitutions, and its overall stability profile. We delve into the mechanistic underpinnings of its behavior, offering predictive insights and practical, field-proven protocols for its handling and use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic strategies.

Molecular Profile and Physicochemical Properties

3-Fluoro-4-methoxyphenol is a solid at room temperature, typically appearing as a light yellow to brown crystalline substance.[1] The strategic placement of its functional groups dictates its electronic nature and, consequently, its chemical behavior.

-

Hydroxyl (-OH) and Methoxy (-OCH3) Groups: Both are powerful activating groups. They donate significant electron density to the aromatic ring via the resonance effect (+R), which greatly outweighs their inductive electron-withdrawing (-I) effect. This donation substantially increases the ring's nucleophilicity, making it highly susceptible to electrophilic attack.[2]

-

Fluoro (-F) Group: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect (-I), which deactivates the ring relative to benzene. However, it also possesses a resonance-donating effect (+R) through its lone pairs. For halogens, the inductive effect typically dominates, yet they remain ortho, para-directors.[3]

The cumulative effect is a highly electron-rich aromatic system where the activating properties of the hydroxyl and methoxy groups are dominant, predisposing the molecule to rapid reaction under various conditions.

Table 1: Physicochemical Properties of 3-Fluoro-4-methoxyphenol

| Property | Value | Reference(s) |

| CAS Number | 452-11-9 | [4][5] |

| Molecular Formula | C₇H₇FO₂ | [4] |

| Molecular Weight | 142.13 g/mol | [4] |

| Appearance | Light yellow to brown solid | [1] |

| Melting Point | 54-55 °C | [1] |

| Boiling Point | 248.2 ± 20.0 °C (Predicted) | [1] |

| pKa | 9.46 ± 0.18 (Predicted) | [1] |

Reactivity and Synthetic Utility

The reactivity of 3-fluoro-4-methoxyphenol is multifaceted, offering several avenues for synthetic modification.

Electrophilic Aromatic Substitution (EAS)

The phenol moiety renders the aromatic ring exceptionally reactive toward electrophiles, often allowing for transformations under milder conditions than those required for less activated systems like benzene.[6]

Regioselectivity Analysis: The directing effects of the three substituents determine the position of electrophilic attack.

-

-OH (Position 1): Strongly directs ortho (positions 2, 6) and para (position 4, blocked).

-

-OCH₃ (Position 4): Strongly directs ortho (positions 3, 5) and para (position 1, blocked). Position 3 is blocked by the fluoro group.

-

-F (Position 3): Weakly directs ortho (positions 2, 4) and para (position 6). Position 4 is blocked.

The concerted effect of these groups funnels electrophilic attack primarily to positions 2, 5, and 6. The powerful activating influence of the hydroxyl and methoxy groups makes these positions highly nucleophilic.

Exemplary Protocol: Regioselective Bromination

The high activation of the ring necessitates the use of mild brominating agents to prevent polysubstitution and oxidation. N-Bromosuccinimide (NBS) is an ideal choice.

Objective: To selectively mono-brominate 3-fluoro-4-methoxyphenol.

Methodology:

-

Dissolution: Dissolve 1.0 equivalent of 3-fluoro-4-methoxyphenol in a suitable solvent such as acetonitrile or dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This helps control the reaction rate and improve selectivity.

-

Reagent Addition: Add N-Bromosuccinimide (1.0 eq.) portion-wise over 15-20 minutes with vigorous stirring. The slow addition is critical to maintain temperature and minimize side reactions.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product via column chromatography on silica gel to isolate the desired brominated isomer(s).

Nucleophilicity of the Phenolic Oxygen

The phenolic proton is moderately acidic, and its deprotonation with a suitable base yields a highly nucleophilic phenoxide anion.[2] This anion is a potent nucleophile for O-alkylation and O-acylation reactions.

Exemplary Protocol: Williamson Ether Synthesis

Objective: To synthesize 3-fluoro-4-methoxy-1-(benzyloxy)benzene.

Methodology:

-

Setup: To a solution of 3-fluoro-4-methoxyphenol (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF), add a moderate base such as potassium carbonate (K₂CO₃, 1.5 eq.).

-

Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium phenoxide salt.

-

Alkylation: Add benzyl bromide (1.1 eq.) dropwise to the suspension.

-

Heating: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC. The elevated temperature is necessary to drive the Sₙ2 reaction to completion.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The aqueous workup removes the DMF and inorganic salts.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the residue by flash chromatography to yield the desired ether.

Nucleophilic Aromatic Substitution (SNAr)

While the electron-rich nature of the ring generally disfavors nucleophilic aromatic substitution, the presence of the fluorine atom offers a potential handle for this reaction under specific circumstances. For SNAr to be viable, the aromatic ring must be activated by at least one potent electron-withdrawing group (EWG), such as a nitro (-NO₂) group, positioned ortho or para to the leaving group.[3] The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions because it stabilizes the intermediate Meisenheimer complex and the rate-determining step is the initial nucleophilic attack, not the C-F bond cleavage.[3][7]

Therefore, while 3-fluoro-4-methoxyphenol itself is not a substrate for SNAr, a derivative, such as 5-nitro-3-fluoro-4-methoxyphenol, would be highly activated for displacement of the fluoride by a nucleophile.

Stability and Safe Handling

Proper storage and handling are paramount to maintaining the integrity of 3-fluoro-4-methoxyphenol and ensuring laboratory safety.

Chemical Stability and Degradation

The primary degradation pathway for phenols is oxidation. Exposure to air, light, and certain metals can catalyze the formation of phenoxy radicals, which can dimerize or react further to form colored quinone-type impurities.[8][9] The electron-donating methoxy group can further increase this susceptibility. Therefore, prolonged storage under ambient conditions may lead to discoloration and a decrease in purity.

Table 2: Storage and Handling Recommendations

| Parameter | Recommendation | Rationale and Reference(s) |

| Storage Temperature | Room Temperature | To prevent degradation while avoiding potential freezing/thawing cycles.[1] |

| Atmosphere | Store under an inert atmosphere (N₂, Ar). | Minimizes oxidative degradation from atmospheric oxygen. |

| Container | Keep in a tightly sealed, opaque container. | Prevents exposure to moisture and light, which can accelerate degradation.[1][10] |

| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides. | To prevent vigorous, potentially hazardous reactions.[11] |

Hazard Profile and Personal Protective Equipment (PPE)

According to its Safety Data Sheet (SDS), 3-fluoro-4-methoxyphenol is classified as a hazardous substance.[4][12]

Due to its corrosive nature, strict adherence to safety protocols is mandatory.

Sources

- 1. 3-FLUORO-4-METHOXYPHENOL CAS#: 452-11-9 [m.chemicalbook.com]

- 2. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 3-Fluoro-4-methoxyphenol | C7H7FO2 | CID 14661613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 452-11-9|3-Fluoro-4-methoxyphenol|BLD Pharm [bldpharm.com]

- 6. byjus.com [byjus.com]

- 7. acgpubs.org [acgpubs.org]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-methoxyphenol: Key Starting Materials and Strategic Pathways

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Foreword: The Strategic Importance of 3-Fluoro-4-methoxyphenol

3-Fluoro-4-methoxyphenol is a highly valuable substituted phenol derivative, serving as a critical building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique electronic properties, imparted by the synergistic effects of the electron-withdrawing fluorine atom and the electron-donating methoxy and hydroxyl groups, make it a sought-after intermediate for introducing specific functionalities into larger, more complex molecules. The strategic placement of the fluorine atom, in particular, can significantly enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the key starting materials and proven synthetic strategies for the efficient and scalable production of 3-Fluoro-4-methoxyphenol.

I. Retrosynthetic Analysis: Identifying Core Precursors

A thorough retrosynthetic analysis of 3-Fluoro-4-methoxyphenol reveals two primary strategic approaches, each centered around a different commercially available and economically viable starting material. The choice between these pathways often depends on the scale of the synthesis, the availability of specific reagents, and the desired purity profile of the final product.

The two principal starting materials identified are:

-

o-Fluoroanisole: A versatile precursor that allows for the introduction of functionality at the para position.

-

2-Fluoro-4-nitroanisole: A nitrated intermediate that provides a direct route to an amino-functionalized precursor.

This guide will dissect the synthetic transformations originating from each of these key starting materials.

II. Synthetic Pathway 1: Formylation of o-Fluoroanisole and Subsequent Functional Group Interconversion

This pathway leverages the directing effects of the methoxy group in o-fluoroanisole to introduce a formyl group, which is then converted to the target phenolic hydroxyl group.

Key Starting Material: o-Fluoroanisole

| Property | Value |

| IUPAC Name | 1-Fluoro-2-methoxybenzene |

| CAS Number | 321-28-8 |

| Molecular Formula | C₇H₇FO |

| Molecular Weight | 126.13 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 155-156 °C |

Workflow Diagram: Pathway 1

Caption: Synthetic route starting from o-Fluoroanisole.

Step 1: Formylation of o-Fluoroanisole to 3-Fluoro-4-methoxybenzaldehyde

The introduction of a formyl group onto the o-fluoroanisole ring is a critical step. The methoxy group is an ortho-, para-director. Due to steric hindrance from the adjacent fluorine atom, the formylation reaction predominantly occurs at the para position.

Methodology: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.

-

Reagents: Phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF), which form the Vilsmeier reagent in situ.

-

Mechanism: The electrophilic Vilsmeier reagent attacks the electron-rich aromatic ring, followed by hydrolysis of the resulting iminium salt to yield the aldehyde.

-

Protocol:

-

To a cooled solution of DMF, slowly add POCl₃ with stirring to form the Vilsmeier reagent.

-

Add o-fluoroanisole to the reagent mixture and heat to drive the reaction to completion.

-

After the reaction is complete, the mixture is carefully quenched with ice water and neutralized to precipitate the crude 3-fluoro-4-methoxybenzaldehyde.

-

The product can be purified by recrystallization or column chromatography.

-

An alternative, though often less regioselective, method is the Friedel-Crafts formylation using a Lewis acid catalyst like titanium tetrachloride and dichloromethyl methyl ether.[1]

Step 2: Baeyer-Villiger Oxidation of 3-Fluoro-4-methoxybenzaldehyde

The Baeyer-Villiger oxidation offers an elegant method for converting the aldehyde functional group into a formate ester, which is readily hydrolyzed to the desired phenol.[2]

-

Reagents: A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is commonly used.

-

Mechanism: The peroxy acid adds to the carbonyl group, followed by the migratory insertion of a neighboring group. In the case of benzaldehydes, the aryl group migrates, leading to the formation of a formate ester.

-

Protocol:

-

Dissolve 3-fluoro-4-methoxybenzaldehyde in a suitable solvent, such as dichloromethane (DCM).

-

Add a solution of m-CPBA in DCM dropwise at a controlled temperature (often 0 °C to room temperature).

-

The reaction is monitored by TLC until the starting aldehyde is consumed.

-

The resulting formate ester is not typically isolated. The reaction mixture is worked up with a reducing agent (e.g., sodium sulfite) to quench excess peroxide, followed by basic hydrolysis (e.g., with aqueous NaOH or KOH) to cleave the ester and liberate the 3-fluoro-4-methoxyphenol.

-

Acidification of the aqueous layer and extraction with an organic solvent yields the final product.

-

III. Synthetic Pathway 2: Reduction of 2-Fluoro-4-nitroanisole and Diazotization of the Resulting Aniline

This pathway begins with a nitrated precursor and proceeds through an aniline intermediate, which is then converted to the phenol via a Sandmeyer-type reaction.

Key Starting Material: 2-Fluoro-4-nitroanisole

| Property | Value |

| IUPAC Name | 1-Fluoro-2-methoxy-4-nitrobenzene |

| CAS Number | 455-94-7 |

| Molecular Formula | C₇H₆FNO₃ |

| Molecular Weight | 171.13 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 97-99 °C |

Workflow Diagram: Pathway 2

References

An In-Depth Technical Guide to 3-Fluoro-4-methoxyphenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Fluorinated Phenolic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties. 3-Fluoro-4-methoxyphenol, a substituted phenolic compound, has emerged as a valuable and versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its unique trifunctional nature, featuring a hydroxyl group, a methoxy group, and a fluorine atom on an aromatic ring, offers a rich chemical handle for a variety of transformations, making it a compound of significant interest for researchers and drug development professionals.[1][2]

This technical guide provides a comprehensive overview of the theoretical and practical aspects of 3-Fluoro-4-methoxyphenol, including its physicochemical properties, detailed spectroscopic analysis, synthetic methodologies, and its emerging role in pharmaceutical research. By synthesizing technical data with practical insights, this document aims to serve as an essential resource for scientists engaged in the design and synthesis of novel chemical entities.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of 3-Fluoro-4-methoxyphenol is fundamental to its effective application in synthesis and drug design.

Core Physicochemical Properties

The key physicochemical properties of 3-Fluoro-4-methoxyphenol are summarized in the table below, providing a quick reference for experimental design and consideration of its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₇H₇FO₂ | PubChem[3] |

| Molecular Weight | 142.13 g/mol | PubChem[3] |

| Appearance | Light yellow to brown solid | ChemicalBook |

| Melting Point | 54-55 °C | ChemicalBook |

| Boiling Point | 248.2±20.0 °C (Predicted) | ChemicalBook |

| pKa | 9.46±0.18 (Predicted) | ChemicalBook |

| LogP (predicted) | 0.9 | PubChem[3] |

Spectroscopic Elucidation: A Multi-faceted Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the hydroxyl proton. The aromatic region will display complex splitting patterns due to coupling between the protons and the fluorine atom. The methoxy group will appear as a singlet, and the hydroxyl proton will be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the hydroxyl, methoxy, and fluoro substituents.[11]

Infrared (IR) Spectroscopy:

The IR spectrum of 3-Fluoro-4-methoxyphenol will be characterized by several key absorption bands:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching vibrations of the aromatic ring and the methoxy group just above 3000 cm⁻¹.

-

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

A strong C-O stretching band for the methoxy group around 1250 cm⁻¹.

-

A C-F stretching vibration, which can be more difficult to assign but is typically found in the 1000-1400 cm⁻¹ region.[12]

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 142. The fragmentation pattern would be influenced by the substituents, with potential losses of a methyl group (CH₃), a formyl group (CHO), or carbon monoxide (CO). High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[13][14]

Synthesis and Reactivity: A Practical Perspective

The synthesis of 3-Fluoro-4-methoxyphenol can be approached through several strategic routes, often leveraging the principles of electrophilic and nucleophilic aromatic substitution.

Synthetic Strategy: A Proposed Protocol

A plausible and efficient synthesis of 3-Fluoro-4-methoxyphenol can be achieved starting from 1-fluoro-2-methoxy-4-nitrobenzene. This multi-step process involves the reduction of the nitro group followed by diazotization and hydrolysis.

Workflow for the Synthesis of 3-Fluoro-4-methoxyphenol:

Sources

- 1. China Intermediates 3-Fluoro-4-methylphenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Fluoro-4-methoxyphenol | C7H7FO2 | CID 14661613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 3-Fluoro-4-methoxybenzoic acid(403-20-3) 13C NMR spectrum [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 13C NMR spectrum [chemicalbook.com]

- 10. 3-Fluoro-4-methylphenol(452-78-8) 1H NMR [m.chemicalbook.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. 3-Fluoro-4-methoxyphenylacetic acid [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. 4-Methoxyphenol, TMS derivative [webbook.nist.gov]

Harnessing the Fluorine Advantage: Exploring the Diverse Biological Activities of Fluorinated Phenols

An In-depth Technical Guide

Abstract

The strategic incorporation of fluorine into phenolic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of the multifaceted biological activities exhibited by fluorinated phenols, intended for researchers, medicinal chemists, and drug development professionals. By leveraging fluorine's unique electronic properties, chemists can profoundly modulate the pharmacokinetic and pharmacodynamic profiles of phenolic compounds, leading to enhanced potency, selectivity, and metabolic stability. This document delves into the mechanistic underpinnings of their primary biological roles—including enzyme inhibition, antimicrobial efficacy, anticancer action, and antioxidant capacity. Each section is supported by field-proven experimental protocols, comparative data, and visual diagrams to elucidate key concepts and workflows, providing a comprehensive resource for the rational design and evaluation of next-generation fluorinated therapeutics.

The Rationale for Fluorination in Phenolic Drug Discovery

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and form the backbone of numerous therapeutic agents.[1] Their inherent ability to participate in hydrogen bonding and act as radical scavengers underpins many of their biological functions. However, native phenols often suffer from metabolic liabilities, such as rapid oxidation or glucuronidation, which can limit their therapeutic window.